molecular formula C6H12ClNO2 B581274 (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride CAS No. 1096155-68-8

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride

Cat. No.: B581274
CAS No.: 1096155-68-8
M. Wt: 165.617
InChI Key: YJRMNPPUVLZEIJ-UYXJWNHNSA-N
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Description

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride can be achieved through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The process includes hydrogenation, hydrolysis, and cyclization steps to form the desired compound . Another method involves the stereoselective synthesis via C–H insertion of alkylidenecarbene, which is generated by the reaction between lithiotrimethylsilyldiazomethane and the corresponding ketone .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory methods.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as metabotropic glutamate receptors. These interactions modulate synaptic transmission and neuronal excitability by affecting ion channels and intracellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1S,3R)-3-aminocyclopentane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRMNPPUVLZEIJ-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10737198
Record name (1S,3R)-3-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096155-68-8, 19042-35-4
Record name (1S,3R)-3-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,3S)-3-aminocyclopentane-1-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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